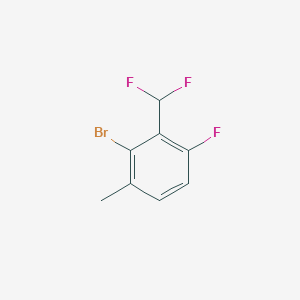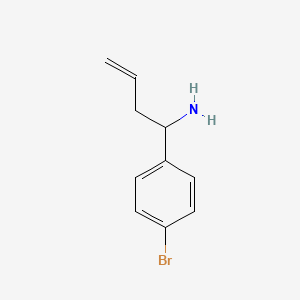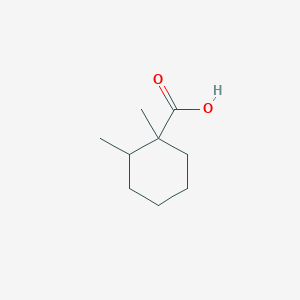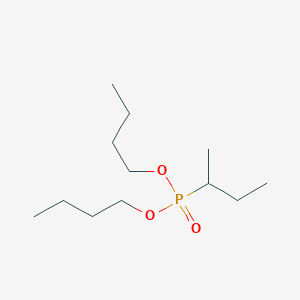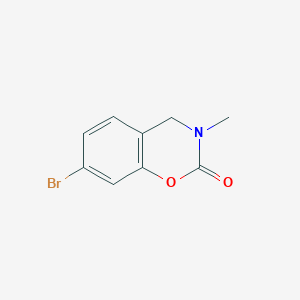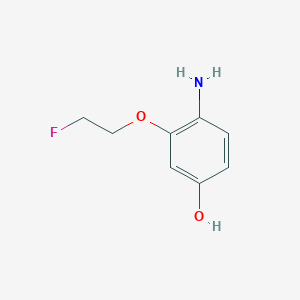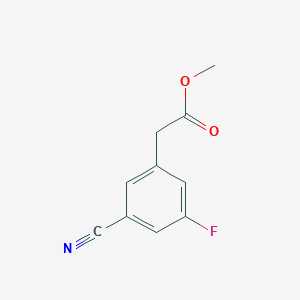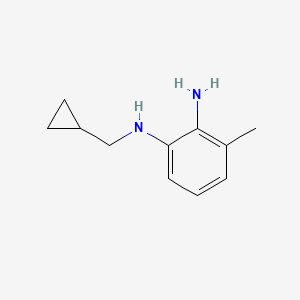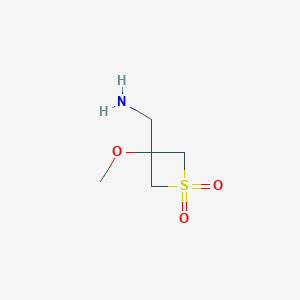
(3-Methoxy-1,1-dioxo-thietan-3-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methoxy-1,1-dioxo-thietan-3-YL)methanamine is a chemical compound with the molecular formula C4H9NO3S. It is characterized by a thietane ring, which is a four-membered ring containing a sulfur atom. The compound also features a methoxy group and an amine group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-1,1-dioxo-thietan-3-YL)methanamine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a thietane derivative with methanol and ammonia under specific conditions to introduce the methoxy and amine groups. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxy-1,1-dioxo-thietan-3-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The methoxy and amine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiols and thioethers.
Substitution: Formation of various substituted thietane derivatives.
Scientific Research Applications
(3-Methoxy-1,1-dioxo-thietan-3-YL)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Methoxy-1,1-dioxo-thietan-3-YL)methanamine involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. It may also interact with enzymes or receptors in biological systems, leading to specific biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- (3-Methyl-1,1-dioxo-thietan-3-YL)methanamine
- (3-Ethoxy-1,1-dioxo-thietan-3-YL)methanamine
- (3-Propoxy-1,1-dioxo-thietan-3-YL)methanamine
Uniqueness
(3-Methoxy-1,1-dioxo-thietan-3-YL)methanamine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of the methoxy group differentiates it from other similar compounds, influencing its solubility, reactivity, and interactions with other molecules.
Properties
Molecular Formula |
C5H11NO3S |
|---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
(3-methoxy-1,1-dioxothietan-3-yl)methanamine |
InChI |
InChI=1S/C5H11NO3S/c1-9-5(2-6)3-10(7,8)4-5/h2-4,6H2,1H3 |
InChI Key |
MJBKGJGTYRILEU-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CS(=O)(=O)C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


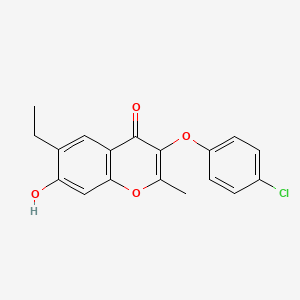
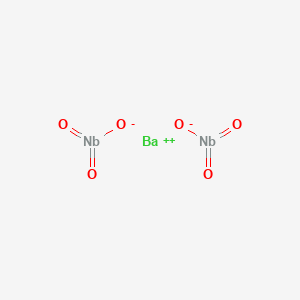
![9-[2-(Diethylphosphonomethoxy)propyl] Adenine](/img/structure/B12086060.png)


